An In-depth Technical Guide to the Physicochemical Properties of Methoxyamine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of Methoxyamine Hydrochloride
Introduction: Defining a Critical Reagent
Methoxyamine hydrochloride, also known by its systematic name O-Methylhydroxylamine hydrochloride, is a versatile and critical reagent in the fields of pharmaceuticals, analytical chemistry, and organic synthesis.[1][2] As the hydrochloride salt of methoxyamine, it presents as a stable, white crystalline powder, making it convenient for laboratory use.[1][3] Its primary utility lies in its reaction with carbonyl compounds (aldehydes and ketones), a property leveraged extensively in the synthesis of pharmaceutical intermediates like second-generation cephalosporin antibiotics, and as an indispensable derivatization agent for analytical techniques such as gas chromatography-mass spectrometry (GC-MS).[1][4][5][6] This guide provides a comprehensive overview of its core physicochemical properties, reactivity, and a detailed examination of its application in modern analytical workflows, offering researchers and drug development professionals the foundational knowledge required for its effective and safe implementation.
Core Physicochemical Characteristics
The utility of methoxyamine hydrochloride in diverse applications is a direct consequence of its distinct physical and chemical properties. These characteristics dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source(s) |
| Chemical Structure | CH₃ONH₂ · HCl | [4][7] |
| Molecular Formula | CH₆ClNO | [8] |
| Molecular Weight | 83.52 g/mol | [4][9][10] |
| CAS Number | 593-56-6 | [2][11] |
| Appearance | White to very faint yellow crystalline powder.[1] | [1][3] |
| Melting Point | 151-154 °C (decomposes).[1][2][4][12] | [1][2][4][12] |
| Boiling Point | 105-110 °C (for solution).[1][2] The solid decomposes near its melting point.[13] | [1][2][13] |
| Solubility | Soluble in water and alcohol.[1][3] Insoluble in ether and toluene.[1][3] | [1][3] |
Reactivity, Stability, and Handling
Chemical Reactivity and Mechanism
The most significant chemical property of methoxyamine hydrochloride is the nucleophilicity of the nitrogen atom, which readily reacts with the electrophilic carbon of carbonyl groups.
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Oximation: It is a premier reagent for converting aldehydes and ketones into their corresponding O-methyl oximes.[4][6][12] This reaction is crucial for two main reasons: it protects the carbonyl group during multi-step syntheses and, in analytical chemistry, it creates stable, volatile derivatives from non-volatile parent compounds like steroids and sugars.[4][14] The reaction proceeds via nucleophilic addition to the carbonyl, followed by dehydration to form the methoxime.
-
Aqueous Behavior: In aqueous solution, methoxyamine hydrochloride behaves as an acid, producing solutions with a pH below 7.0.[1][9] These solutions will neutralize bases.[1][9]
-
Incompatibilities: It is incompatible with strong bases, oxidizing agents, acid anhydrides, and acid chlorides.[11][13] Contact with alkaline materials can liberate heat.[13]
Stability and Storage
Proper storage is critical to maintain the integrity of methoxyamine hydrochloride.
-
Hygroscopic Nature: The compound is hygroscopic, meaning it readily absorbs moisture from the air.[1][11] Exposure to moist air or water should be minimized.[11]
-
Thermal Stability: While stable under recommended storage conditions, it can decompose violently near its melting point or at temperatures above 200 °C.[13][15]
-
Recommended Storage: To ensure its stability, methoxyamine hydrochloride should be stored in a tightly closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.[11][13][16][17] Stock solutions in DMSO can be stored for up to 2 years at -80°C or 1 year at -20°C.[16]
Application Spotlight: Derivatization for GC-MS Metabolomics
In metabolomics, many key metabolites (e.g., sugars, amino acids, organic acids) are non-volatile and cannot be directly analyzed by GC-MS. Derivatization is a mandatory sample preparation step to increase analyte volatility and thermal stability.[14] Methoxyamine hydrochloride plays a pivotal role in a widely adopted two-stage derivatization protocol.[14][18]
Causality Behind the Workflow:
-
Methoximation (Step 1): The initial step involves reacting the dried sample extract with methoxyamine hydrochloride. This specifically targets and protects active carbonyl groups. The rationale is twofold: it prevents the formation of multiple tautomeric forms (especially in reducing sugars) which would otherwise result in multiple chromatographic peaks for a single analyte, and it stabilizes thermally labile molecules.[4][14]
-
Silylation (Step 2): Following methoximation, a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added.[14][18] This agent replaces active hydrogens on hydroxyl (-OH), carboxyl (-COOH), and amine (-NH) groups with a trimethylsilyl (TMS) group. This step dramatically increases the volatility of the analytes, making them suitable for introduction into the GC system.[14]
This sequential approach is self-validating; the methoximation step ensures that the subsequent, less specific silylation step proceeds efficiently without the complication of carbonyl group reactivity, leading to reproducible and reliable quantification.
Logical Workflow for GC-MS Derivatization
The following diagram illustrates the standard two-step derivatization process used in metabolomics.
Caption: Standard two-step derivatization workflow for GC-MS.
Reaction Mechanism: Methoximation
The reaction between a ketone/aldehyde and methoxyamine hydrochloride forms an O-methyl oxime, a crucial derivative for GC-MS analysis.
Caption: Reaction of a carbonyl with methoxyamine to form an oxime.
Validated Experimental Protocol: Metabolite Derivatization
This protocol is a synthesized standard procedure for the derivatization of dried biological extracts for GC-MS analysis.[14][18]
Reagents & Materials:
-
Methoxyamine hydrochloride (derivatization grade)
-
Pyridine (anhydrous)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Sonicator
-
Heated shaker or incubator
-
Centrifuge
-
GC-MS vials with inserts
Procedure:
-
Preparation of Methoximation Reagent: Prepare a solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.[18] Ensure the solid is completely dissolved, using a sonicator if necessary. This solution should be prepared fresh for best results.
-
Methoximation Step: a. To the dried sample extract in a microfuge tube, add 80 µL of the 20 mg/mL methoxyamine-pyridine solution.[18] b. Tightly cap the tube and vortex briefly to ensure the residue is wetted. c. Incubate the mixture for 90 minutes at 30°C with constant shaking (approx. 1,200 rpm).[18]
-
Silylation Step: a. After cooling the sample to room temperature, add 40 µL of MSTFA.[18] b. Tightly cap the tube, vortex briefly, and incubate for an additional 30 minutes at 37°C with constant shaking.[18]
-
Final Preparation: a. After the second incubation, cool the sample to room temperature. b. If any precipitate is present, centrifuge the tube at high speed (e.g., 16,000 x g) for 3 minutes.[18] c. Carefully transfer the clear supernatant to a GC-MS vial for immediate analysis.
Safety and Hazard Summary
Methoxyamine hydrochloride is classified as a hazardous substance and must be handled with appropriate precautions.[11][13]
-
Primary Hazards: It is corrosive and can cause severe skin burns and serious eye damage.[9][11][13][19] It is harmful if swallowed or in contact with skin and may cause an allergic skin reaction.[9][11][17] It is also suspected of causing cancer.[11]
-
Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[11][17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][19] Avoid creating dust.[17]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[17][19]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17][19]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[17][19]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[17]
-
References
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SAFETY DATA SHEET Methoxylamine Hydrochloride solution. Deepak Nitrite. [Link]
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O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874. PubChem. [Link]
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Methoxyamine hydrochloride. Krackeler Scientific, Inc. [Link]
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METHOXYAMINE HYDROCHLORIDE | 89803-5G. Scientific Laboratory Supplies. [Link]
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SAFETY DATA SHEET Methoxylamine Hydrochloride solution. Deepak Nitrite. [Link]
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Pretreatment Procedure for metabolomics (Biological sample). Shimadzu (Europe). [Link]
- Preparation method of methoxyamine hydrochloride - CN105330564A.
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Methoxyamine Hydrochloride | Drug Information, Uses, Side Effects. PharmaCompass.com. [Link]
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Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. [Link]
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Methoxyamine hydrochloride. NIST WebBook. [Link]
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